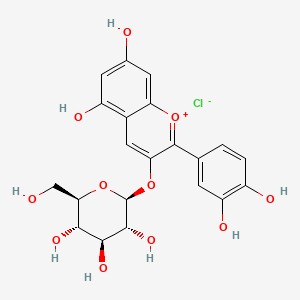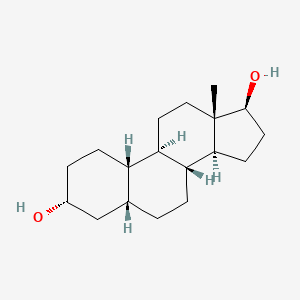
2-Hydroxyethyl formate
Descripción general
Descripción
“2-Hydroxyethyl formate” is a chemical compound with the molecular formula C3H6O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “2-Hydroxyethyl formate” involves transfer hydrogenation of organic formates . This process uses a readily available ruthenium catalyst and 2-propanol as a solvent and hydrogen source . The reaction proceeds at ambient pressure without the need for flammable H2 gas under high pressure .
Molecular Structure Analysis
The molecular structure of “2-Hydroxyethyl formate” is represented by the InChI string InChI=1S/C3H6O3/c4-1-2-6-3-5/h3-4H,1-2H2 . The compound has a molecular weight of 90.08 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “2-Hydroxyethyl formate” include transfer hydrogenation of organic formates and cyclic carbonates . This reaction provides an indirect strategy to produce methanol from carbon dioxide under mild conditions .
Physical And Chemical Properties Analysis
“2-Hydroxyethyl formate” has a molecular weight of 90.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 90.031694049 g/mol . The topological polar surface area of the compound is 46.5 Ų .
Aplicaciones Científicas De Investigación
Plasticizer for Thermoplastic Starch
N-(2-Hydroxyethyl)formamide, a derivative of 2-Hydroxyethyl formate, has been synthesized and used as a new plasticizer for corn starch to prepare thermoplastic starch (TPS). The hydrogen bond interaction between the compound and starch was proved by Fourier-transform infrared (FT-IR) spectroscopy . This application is significant as it contributes to the development of biodegradable materials, reducing the environmental impact of petroleum-derived plastics .
Solid Biopolymer Electrolytes
2-Hydroxyethyl Cellulose (2-HEC), a polymer host, and Ammonium Formate (AF), an ionic doping salt, are used to produce solid biopolymer electrolytes (SBEs) using a solution casting technique . This application is important in the field of energy storage, particularly in the development of batteries .
Pigment Encapsulation
2-Hydroxyethyl formate can be used in the synthesis of encapsulated pigments. These pigments can be used in various applications such as paints, coatings, printing inks, plastics, and textiles .
Scientific Research Material
2-Hydroxyethyl formate and its derivatives are often used in scientific research as a material for various experiments and studies .
Safety and Hazards
When handling “2-Hydroxyethyl formate”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
Direcciones Futuras
Propiedades
IUPAC Name |
2-hydroxyethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-2-6-3-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQJDWBNQNAJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862322 | |
| Record name | 1,2-Ethanediol, 1-formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2-Ethanediol, 1-formate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Hydroxyethyl formate | |
CAS RN |
628-35-3 | |
| Record name | Glycol monoformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediol monoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyethyl formate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediol, 1-formate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediol, 1-formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycol monoformate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8FJC27WY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Hydroxyethyl formate formation from an atmospheric chemistry perspective?
A1: 2-Butoxyethanol is a glycol ether commonly used as a solvent, leading to its release into the atmosphere. [] Once in the atmosphere, 2-Butoxyethanol reacts with hydroxyl radicals (OH), undergoing oxidation. This reaction generates various products, including 2-Hydroxyethyl formate, with a molar formation yield of 22%. [] Understanding the products formed from the atmospheric oxidation of compounds like 2-Butoxyethanol is crucial. These products, including 2-Hydroxyethyl formate, contribute to the complex chemistry of the atmosphere and can influence air quality and contribute to the formation of secondary pollutants.
Q2: What analytical techniques were employed to identify and quantify 2-Hydroxyethyl formate in the study?
A2: The study utilized a combination of analytical techniques to identify and quantify 2-Hydroxyethyl formate:
- Gas Chromatography (GC): This method separated the various products formed during the reaction based on their volatility and interaction with the column. []
- In Situ Fourier Transform Infrared Spectroscopy (FTIR): This technique provided structural information about the products by analyzing their characteristic infrared absorption patterns. []
- Atmospheric Pressure Ionization Tandem Mass Spectrometry (APCI-MS): This highly sensitive method offered detailed information about the molecular weight and fragmentation patterns of the products, confirming their identities. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1216161.png)


